molecular formula C17H26N2O4S B2827588 N-[(oxolan-2-yl)methyl]-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide CAS No. 690246-10-7

N-[(oxolan-2-yl)methyl]-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide

Cat. No.: B2827588
CAS No.: 690246-10-7
M. Wt: 354.47
InChI Key: GIMJXHSIIUHBDI-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide is a synthetic sulfonamide derivative intended for research use in early-stage pharmacological investigation. This compound is designed around privileged medicinal chemistry scaffolds, featuring a tetramethylbenzenesulfonamide group linked to an acetamide moiety with an oxolane (tetrahydrofuran) ring. The sulfonamide functional group is a well-established pharmacophore in drug discovery, known to contribute to a wide range of biological activities . Researchers can utilize this compound to explore potential multifunctional therapeutic applications. Sulfonamide analogs have demonstrated significant promise in scientific studies, including acting as potent antioxidants through radical scavenging and superoxide dismutase (SOD) mimicry activities . Furthermore, structurally related N-(benzene sulfonyl)acetamide derivatives have been investigated as multifunctional anti-inflammatory and analgesic agents with demonstrated inhibitory activity against key enzymatic targets like COX-2 and 5-LOX . The mechanism of action for such compounds typically involves targeted modulation of enzyme activity; sulfonamides often act by binding to enzyme active sites, modulating their function, and influencing downstream signaling pathways . This makes them valuable tools for probing biochemical pathways associated with oxidative stress and inflammation. This product is provided for laboratory research purposes only. It is strictly for use in vitro by qualified scientists. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-11-8-12(2)14(4)17(13(11)3)24(21,22)19-10-16(20)18-9-15-6-5-7-23-15/h8,15,19H,5-7,9-10H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMJXHSIIUHBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)NCC2CCCO2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

  • Target Compound : Combines a 2,3,5,6-tetramethylbenzenesulfonamido group (electron-withdrawing, bulky) and an oxolan-2-ylmethyl substituent (polar, solubility-enhancing).
  • Analog 1 : (E)-2-(5-fluoroindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (): Features a fluorinated indolinylidene group and pyridine ring. The indolinylidene moiety may enhance π-π stacking but reduce solubility compared to the oxolane group in the target compound .
  • Analog 2: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (): Contains a diphenylhexan backbone and dimethylphenoxy group. The bulky aliphatic chain likely reduces solubility but improves protease resistance, contrasting with the target compound’s balance of bulk and polarity .
  • Analog 3 : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Includes a nitro group and methylsulfonyl substituent. The nitro group introduces toxicity risks, while the target compound’s tetramethylbenzene group may offer safer metabolic profiles .

Physicochemical Properties

  • Solubility: The oxolane ring in the target compound likely improves water solubility compared to purely aromatic analogs (e.g., ’s quinolinyl derivatives) .
  • Crystallinity : Analog 4 () forms chains via C–H⋯O interactions. The target compound’s tetramethylbenzene group may disrupt such packing, leading to lower melting points or altered crystal habits .

Q & A

Basic: What are the key steps and reagents for synthesizing N-[(oxolan-2-yl)methyl]-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide?

The synthesis of this compound involves multi-step reactions, typically including:

  • Sulfonamide coupling : Reacting 2,3,5,6-tetramethylbenzenesulfonyl chloride with a primary amine (e.g., glycine derivatives) under basic conditions (e.g., NaH or Et3_3N) in anhydrous solvents like DMF or THF .
  • Oxolane incorporation : Introducing the oxolan-2-ylmethyl group via nucleophilic substitution or reductive amination, using catalysts like Pd/C for hydrogenation if required .
  • Purification : Column chromatography (silica gel, gradient elution with CH2_2Cl2_2/MeOH) or recrystallization from ethyl acetate/hexane mixtures to isolate the product .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Critical parameters include:

  • Temperature control : Lower temperatures (0–5°C) during sulfonamide coupling to minimize side reactions, followed by gradual warming to room temperature .
  • Catalyst screening : Testing Pd/C, PtO2_2, or enzymatic catalysts for stereoselective oxolane group introduction .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (toluene) improve selectivity in cyclization steps .
  • Analytical monitoring : Use TLC (Rf_f tracking) or HPLC (C18 columns, acetonitrile/water gradients) to assess reaction progress and purity .

Basic: What spectroscopic techniques confirm the molecular structure of this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify key groups:
    • Oxolan-2-ylmethyl protons (δ 3.5–4.0 ppm, multiplet) .
    • Tetramethylbenzenesulfonamido methyl groups (δ 2.2–2.5 ppm, singlet) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 423.18) .
  • X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C–S bond lengths ~1.76 Å) .

Advanced: How do structural modifications influence biological activity in related acetamide derivatives?

  • Oxolan moiety : Enhances membrane permeability due to its oxygen-rich, lipophilic nature, as seen in analogues with improved enzyme inhibition (e.g., IC50_{50} reduction by 40% vs. non-oxolan derivatives) .
  • Tetramethylbenzenesulfonamido group : Increases steric hindrance, reducing off-target interactions (e.g., 2,3,5,6-tetramethyl substitution improves selectivity for kinase targets by 3-fold compared to monosubstituted analogues) .
  • Methodological validation : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities before in vitro assays .

Advanced: How should researchers resolve contradictions in reported biological data for similar compounds?

  • Structural benchmarking : Compare substituent effects using SAR studies. For example, replacing the oxolan group with furan reduces antimicrobial activity by 60% .
  • Assay standardization : Validate cytotoxicity (MTT vs. resazurin assays) and enzyme inhibition (fluorogenic vs. colorimetric substrates) to control variability .
  • Data triangulation : Cross-reference crystallography (e.g., active-site interactions in ) with computational models to explain potency discrepancies.

Basic: What are the recommended storage conditions for this compound?

  • Stability : Store at –20°C under argon to prevent hydrolysis of the sulfonamido group .
  • Solubility : Prepare stock solutions in DMSO (10 mM), aliquot to avoid freeze-thaw cycles, and confirm stability via HPLC before use .

Advanced: How can researchers design derivatives to enhance metabolic stability?

  • Bioisosteric replacement : Substitute the oxolan ring with tetrahydrofuran-3-ol to introduce hydrogen bonding without compromising lipophilicity .
  • Prodrug strategies : Esterify the acetamide group (e.g., pivaloyloxymethyl) to improve oral bioavailability, as demonstrated in analogues with 2.5× higher AUC in rodent models .
  • In vitro assays : Use liver microsomes (human/rat) and CYP450 inhibition screening to prioritize candidates .

Basic: What are the safety and handling protocols for this compound?

  • Toxicity : Limited data; assume acute toxicity (LD50_{50} > 500 mg/kg in rodents) based on structurally related sulfonamides. Use PPE (gloves, goggles) in all steps .
  • Waste disposal : Neutralize with 10% acetic acid before incineration to degrade sulfonamido groups .

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